molecular formula C7H10N4O3 B2815310 N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1258558-22-3

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2815310
CAS No.: 1258558-22-3
M. Wt: 198.182
InChI Key: HWXGENPDNUUZHF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a dimethylacetamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo reduction reactions to form amino derivatives. Common reducing agents used in these reactions include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups. These reactions are typically carried out using halogenating agents like bromine or chlorine.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, sodium borohydride

    Halogenating Agents: Bromine, chlorine

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products Formed:

    Amino Derivatives: Formed by reduction of the nitro group

    Halogenated Derivatives: Formed by electrophilic substitution reactions

    Carboxylic Acids and Amines: Formed by hydrolysis of the amide bond

Scientific Research Applications

Chemistry: N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is used to study the effects of nitro-substituted pyrazoles on cellular processes. It is also used as a reference compound in the development of analytical methods for the detection and quantification of pyrazole derivatives in biological samples.

Medicine: this compound has shown potential as a lead compound in the development of new drugs for the treatment of various diseases. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. It is also used as a precursor in the synthesis of high-performance materials such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the interaction of the nitro group with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to the inhibition of key cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • N,N-dimethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide
  • N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)acetamide

Comparison: N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents on the pyrazole ring, this compound exhibits higher reactivity in reduction and substitution reactions. Additionally, the nitro group enhances its potential as a lead compound in drug development due to its ability to form reactive intermediates that can interact with cellular targets.

Properties

IUPAC Name

N,N-dimethyl-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-6(3-8-10)11(13)14/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGENPDNUUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-nitro-1H-pyrazole (0.4 g, 3.54 mmol), 2-chloro-N,N-dimethylacetamide (0.546 ml, 5.31 mmol) and potassium carbonate (0.733 g, 5.31 mmol) in 18 ml acetone was refluxed for 6 hours. The cooled suspension was filtered with acetone washes and the concentrated residue was flash chromatographed (50 mm, 3% methanol in CH2Cl2) to afford the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
0.733 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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